molecular formula C10H16O B169100 4-Allyl-4-methylcyclohexanone CAS No. 117360-99-3

4-Allyl-4-methylcyclohexanone

Cat. No.: B169100
CAS No.: 117360-99-3
M. Wt: 152.23 g/mol
InChI Key: CZFFLGYJWOQRKH-UHFFFAOYSA-N
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Description

4-Allyl-4-methylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an allyl group and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-4-methylcyclohexanone typically involves the alkylation of cyclohexanone derivatives. One common method is the reaction of 4-methylcyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to enhance the reaction efficiency. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-4-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation or hydroboration-oxidation, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products:

    Oxidation: Formation of 4-allyl-4-methylcyclohexanoic acid.

    Reduction: Formation of 4-allyl-4-methylcyclohexanol.

    Substitution: Formation of 4-(bromomethyl)-4-methylcyclohexanone.

Scientific Research Applications

4-Allyl-4-methylcyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Allyl-4-methylcyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

    4-Methylcyclohexanone: Lacks the allyl group, resulting in different reactivity and applications.

    4-Allylcyclohexanone: Lacks the methyl group, affecting its chemical properties and uses.

    Cyclohexanone: The parent compound, with different substitution patterns leading to varied chemical behavior.

Uniqueness: 4-Allyl-4-methylcyclohexanone is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-methyl-4-prop-2-enylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFLGYJWOQRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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